molecular formula C14H18O2 B114823 ((2-Cyclopentylphenoxy)methyl)oxirane CAS No. 28163-40-8

((2-Cyclopentylphenoxy)methyl)oxirane

Cat. No. B114823
CAS RN: 28163-40-8
M. Wt: 218.29 g/mol
InChI Key: NGWPLKBZYFYPHG-UHFFFAOYSA-N
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Description

“((2-Cyclopentylphenoxy)methyl)oxirane” is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.29 . It is also known as 2-[(2-Cyclopentylphenoxy)methyl]-oxirane .


Synthesis Analysis

The synthesis of oxiranes, including ((2-Cyclopentylphenoxy)methyl)oxirane, often involves the use of a catalyst. For instance, a study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids revealed that the reaction could be initiated by a tertiary amine . Another method involves the catalytic oxidation of ethylene by air .


Molecular Structure Analysis

The molecular structure of ((2-Cyclopentylphenoxy)methyl)oxirane consists of a three-membered ring structure, with one of the vertices being an oxygen atom and the other two being carbons .


Chemical Reactions Analysis

The ring-opening reaction of oxiranes, such as ((2-Cyclopentylphenoxy)methyl)oxirane, by carboxylic acid initiated by a tertiary amine is a key step in the synthesis of various products . This reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Scientific Research Applications

Theoretical Study of Oxirane and Its Derivatives

The study by Kuevi, Atohoun, and Mensah (2012) delved into the catalytic hydrogenation of oxirane and its methyl derivative, highlighting the reactions' products—ethanol and propan-1-ol. The research proposed mechanisms for these reactions based on chemical parameter variations, contributing significantly to the understanding of oxirane's chemical behavior and potential applications in scientific research (Kuevi, Atohoun, & Mensah, 2012).

Oxiranes in Material Development and Biological Effects

Oxiranes, due to their high reactivity, have been explored for developing composite materials with low shrinkage. A study by Schweikl, Schmalz, and Weinmann (2004) focused on the biological effects of oxiranes and siloranes, revealing their potential to induce genetic mutations and chromosomal aberrations in mammalian cells. This study is critical for understanding the biological interactions and potential risks associated with these compounds in material development and other scientific applications (Schweikl, Schmalz, & Weinmann, 2004).

Oxirane as a Reagent for Determining the ee of α-Chiral Amines

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile reagent for analyzing scalemic mixtures of amines, facilitating the determination of enantiomeric excess (ee) of α-chiral amines. The study conducted by Rodríguez-Escrich et al. (2005) underscores the compound's utility in facilitating straightforward reactions and easy identification of diastereomeric products, highlighting its significance in stereochemical analysis and potential applications in scientific research (Rodríguez-Escrich et al., 2005).

Oxiranes in Corrosion Inhibition

The study by Dagdag et al. (2019) explored the corrosion inhibition effectiveness of aromatic epoxy monomers (AEMs) on carbon steel in acidic solutions. The research provided insights into the adsorptive behavior and anticorrosive properties of these compounds, demonstrating their potential application in protecting metal surfaces from corrosion. The study combined computational and experimental techniques, offering a comprehensive understanding of the interaction between AEMs and metallic surfaces (Dagdag et al., 2019).

Safety And Hazards

The safety data sheets for similar compounds suggest that protective measures such as wearing gloves, protective clothing, and eye or face protection should be taken when handling these substances . It’s also advised to keep the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

While specific future directions for ((2-Cyclopentylphenoxy)methyl)oxirane are not mentioned in the retrieved papers, research into the synthesis and applications of oxiranes continues to be an active area of study . For instance, block copolymers of methyl oxirane and oxirane derivatives have been studied for their potential uses .

properties

IUPAC Name

2-[(2-cyclopentylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWPLKBZYFYPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950906
Record name 2-[(2-Cyclopentylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2-Cyclopentylphenoxy)methyl)oxirane

CAS RN

28163-40-8
Record name Oxirane, ((2-cyclopentylphenoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Cyclopentylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SH Troøyen, L Bocquin, AL Tennfjord, K Klungseth… - Catalysts, 2022 - mdpi.com
The β-blocker (S)-esmolol, has been synthesized in 97% enantiomeric excess and 26% total yield in a four-step synthesis, with a transesterification step of the racemic chlorohydrin …
Number of citations: 2 www.mdpi.com
K Klungseth - 2021 - ntnuopen.ntnu.no
I denne oppgaven ble to enantiomert rene stoffer syntetisert ved å bruke Candida antarctica lipase B (CALB) som enantioselektiv biokatalysator i kinetisk resolusjon. (S)-1-(tert-butylamin…
Number of citations: 1 ntnuopen.ntnu.no
L Bocquin - 2022 - ntnuopen.ntnu.no
Beta blockers are medications used to reduce blood pressure. In commercial beta blockers, the active pharmaceutical ingredient (API) is always a chiral molecule, and is usually …
Number of citations: 0 ntnuopen.ntnu.no

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